molecular formula C14H18Cl2N2O3S B4429355 N-(2,3-dichlorophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide

N-(2,3-dichlorophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide

Cat. No. B4429355
M. Wt: 365.3 g/mol
InChI Key: AYIGYDKDIDXNNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dichlorophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide, commonly known as DCEP, is a chemical compound that has gained attention in the scientific research community due to its potential pharmacological properties. DCEP belongs to the class of piperidinecarboxamide compounds and has been found to exhibit a range of biological effects.

Mechanism of Action

The mechanism of action of DCEP is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain. DCEP has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which is believed to contribute to its neuroprotective effects.
Biochemical and Physiological Effects
DCEP has been found to exhibit a range of biochemical and physiological effects in animal models. In addition to its neuroprotective effects, DCEP has been found to exhibit anti-inflammatory properties and to modulate the immune response. It has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using DCEP in lab experiments is its high purity and yield. It is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, one of the limitations of using DCEP is its potential toxicity, which must be carefully monitored in animal studies.

Future Directions

There are several potential future directions for research on DCEP. One area of interest is its potential as a therapeutic agent for the treatment of neurological disorders. Further research is needed to investigate the safety and efficacy of DCEP in human clinical trials. Additionally, there is potential for the development of new analogs of DCEP with improved pharmacological properties. Finally, further research is needed to fully understand the mechanism of action of DCEP and its potential for modulating various signaling pathways in the brain.

Scientific Research Applications

DCEP has been studied for its potential pharmacological properties in a range of scientific research applications. One of the key areas of interest is its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. DCEP has been found to exhibit neuroprotective effects in animal models of these diseases, and further research is underway to investigate its potential as a clinical treatment.

properties

IUPAC Name

N-(2,3-dichlorophenyl)-1-ethylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2N2O3S/c1-2-22(20,21)18-8-6-10(7-9-18)14(19)17-12-5-3-4-11(15)13(12)16/h3-5,10H,2,6-9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYIGYDKDIDXNNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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